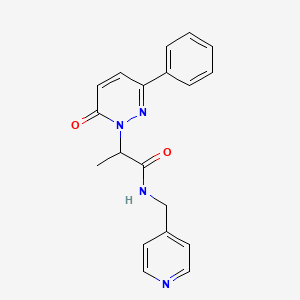

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide

描述

This compound features a pyridazinone core (6-oxo-3-phenylpyridazin-1(6H)-yl) linked via a propanamide bridge to a pyridin-4-ylmethyl substituent.

属性

IUPAC Name |

2-(6-oxo-3-phenylpyridazin-1-yl)-N-(pyridin-4-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-14(19(25)21-13-15-9-11-20-12-10-15)23-18(24)8-7-17(22-23)16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDHYFWUYKYVNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=NC=C1)N2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide typically involves a multi-step process:

Formation of the Pyridazine Core: : This step usually involves the reaction between hydrazine derivatives and α,β-unsaturated carbonyl compounds under controlled conditions to form the pyridazine ring.

Phenyl Ring Attachment:

Incorporation of the Propanamide Group: : The final step includes the attachment of the propanamide moiety via amidation reactions.

Industrial Production Methods

Scaling up the synthesis for industrial production involves optimizing each step to maximize yield and purity while minimizing costs and environmental impact. This might involve the use of high-pressure reactors for coupling reactions and advanced purification techniques like high-performance liquid chromatography.

化学反应分析

Types of Reactions

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide undergoes several types of chemical reactions:

Oxidation: : The compound can be oxidized at the phenyl or pyridazine rings, leading to the formation of various oxo-derivatives.

Reduction: : Reduction reactions can modify the pyridazine ring, possibly converting ketones to alcohols.

Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, primarily at the phenyl ring.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, chromium trioxide.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Catalysts for Substitution: : Palladium on carbon (Pd/C), copper catalysts.

Major Products

Major products from these reactions include various substituted derivatives, where functional groups like hydroxyl, amino, and nitro can be introduced, altering the compound's chemical and physical properties.

科学研究应用

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide is utilized in several research domains:

Chemistry: : As a building block in organic synthesis for creating complex molecules.

Biology: : Investigated for its potential as an enzyme inhibitor or interaction with nucleic acids.

Industry: : Used in material science for creating novel polymers and as a precursor in the synthesis of dyes and pigments.

作用机制

The compound's mechanism of action often involves interaction with specific molecular targets:

Enzyme Inhibition: : Binds to the active site of enzymes, preventing substrate access.

Receptor Binding: : Interacts with cellular receptors, influencing signal transduction pathways.

Nucleic Acid Interaction: : Binds to DNA or RNA, affecting replication or transcription processes.

相似化合物的比较

Key Differences :

- The target compound replaces the pyrazolyl group in 6j with a pyridin-4-ylmethyl substituent.

- Compared to 6k, the absence of a methylphenyl group on the pyridazinone core may reduce steric hindrance, favoring interactions with flat binding pockets (e.g., acetylcholinesterase active sites) .

Pyridazinone Derivatives with Diverse Amide Substituents ()

Key Differences :

- The phenethylamide in ZINC00220177 confers higher lipophilicity (logP ~3.1), which may limit blood-brain barrier permeability compared to the target compound’s pyridinyl group .

- D315-1296 ’s pyrrolidine-1-sulfonyl moiety introduces strong electron-withdrawing effects and solubility, but the target compound’s simpler pyridine group may reduce synthetic complexity .

Piperazine/Piperidine-Modified Analogs ()

Key Differences :

- The target compound’s rigid pyridinylamide may offer more predictable binding .

生物活性

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide is a compound belonging to the class of pyridazinone derivatives, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C18H16N4O2

- Molecular Weight : 320.3 g/mol

- CAS Registry Number : 898189-76-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The compound has been shown to exhibit the following mechanisms:

- Enzyme Inhibition : It can inhibit specific enzymes involved in critical biochemical pathways, potentially affecting processes such as inflammation and tumor progression.

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptor sites, influencing downstream signaling pathways that are crucial for cellular responses.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Anti-inflammatory Activity

Studies have demonstrated that pyridazinone derivatives can modulate inflammatory responses by inhibiting the NLRP3 inflammasome, a key player in inflammatory processes. This inhibition can lead to decreased production of pro-inflammatory cytokines such as IL-1β, making it a candidate for treating conditions like inflammatory bowel disease (IBD) and other inflammatory disorders .

2. Anticancer Potential

The compound's ability to interfere with cellular signaling pathways suggests potential anticancer properties. It may inhibit tumor growth by disrupting the mechanisms that cancer cells use for proliferation and survival. Recent studies have focused on its effects on cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis.

3. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound indicate effectiveness against various bacterial strains. Its structural features allow it to penetrate microbial membranes and disrupt essential cellular functions, contributing to its potential as an antimicrobial agent.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide | Contains an acetamide group | Exhibits anti-inflammatory properties |

| 2-(6-oxo-3-pyridazinone)-N-(pyridin-4-ylmethyl)propanamide | Similar core structure | Demonstrates anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。